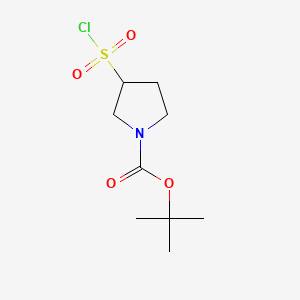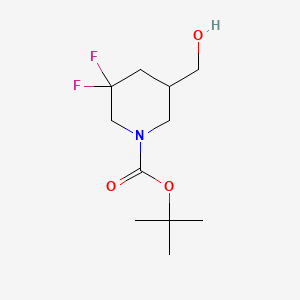![molecular formula C12H13BrN2O2 B592297 tert-Butyl-4-brom-1H-pyrrolo[2,3-b]pyridin-1-carboxylat CAS No. 1228014-35-4](/img/structure/B592297.png)
tert-Butyl-4-brom-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a pyrrolo[2,3-b]pyridine core. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting specific biological pathways .
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science. Its versatility in chemical transformations makes it a useful component in various industrial processes .
Wirkmechanismus
Target of Action
Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .
Mode of Action
Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .
Biochemical Pathways
As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .
Pharmacokinetics
Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .
Result of Action
Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the tert-butyl ester group provides steric hindrance and stability, influencing the compound’s behavior in different chemical environments .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCGZCLBMYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729073 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-35-4 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)





![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)



![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

